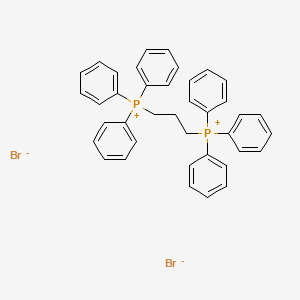
Trimethylenebis(triphenylphosphonium bromide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylenebis(triphenylphosphonium bromide) is a chemical compound with the molecular formula C39H36P2Br2. It is a phosphonium salt that consists of a trimethylene (1,3-propanediyl) linker connecting two triphenylphosphonium cations, each paired with a bromide anion. This compound is known for its utility in organic synthesis and various scientific research applications.
Synthetic Routes and Reaction Conditions:
Synthesis from Triphenylphosphine: Trimethylenebis(triphenylphosphonium bromide) can be synthesized by reacting triphenylphosphine with 1,3-dibromopropane in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with stringent control of temperature, pressure, and stoichiometry to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: Trimethylenebis(triphenylphosphonium bromide) can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the phosphonium salt to its corresponding phosphine oxide.
Substitution: The bromide anions in the compound can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium iodide or potassium fluoride can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides, phosphates, and other oxidized derivatives.
Reduction: Phosphine oxides and corresponding reduced phosphonium salts.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethylenebis(triphenylphosphonium bromide) is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Catalysis: The compound can act as a phase transfer catalyst, facilitating reactions between reagents in different phases.
Biology: It is used in biological studies to investigate cellular processes and interactions.
Medicine: Trimethylenebis(triphenylphosphonium bromide) is explored for its potential therapeutic applications, such as in cancer treatment and antimicrobial agents.
Industry: It is employed in the production of materials and chemicals, including polymers and fine chemicals.
Mecanismo De Acción
The mechanism by which trimethylenebis(triphenylphosphonium bromide) exerts its effects depends on the specific application. In catalysis, it often works by transferring the triphenylphosphonium cation to the organic substrate, thereby increasing the reactivity of the substrate. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the substrates.
Comparación Con Compuestos Similares
Triphenylphosphine oxide: A related compound where the phosphonium salt is oxidized to form the oxide.
Tetramethylenebis(triphenylphosphonium bromide): A similar compound with a longer linker, used in different synthetic applications.
Triphenylmethylphosphonium bromide: A simpler phosphonium salt with a single triphenylphosphonium cation.
Uniqueness: Trimethylenebis(triphenylphosphonium bromide) is unique due to its bidentate nature, allowing it to form more complex structures and participate in a wider range of reactions compared to its monodentate counterparts.
Propiedades
Número CAS |
7333-67-7 |
|---|---|
Fórmula molecular |
C39H36BrP2+ |
Peso molecular |
646.6 g/mol |
Nombre IUPAC |
triphenyl(3-triphenylphosphaniumylpropyl)phosphanium;bromide |
InChI |
InChI=1S/C39H36P2.BrH/c1-7-20-34(21-8-1)40(35-22-9-2-10-23-35,36-24-11-3-12-25-36)32-19-33-41(37-26-13-4-14-27-37,38-28-15-5-16-29-38)39-30-17-6-18-31-39;/h1-18,20-31H,19,32-33H2;1H/q+2;/p-1 |
Clave InChI |
RJUVVNLKTAWSCY-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)[P+](CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















